molecular formula C13H14N2O2 B019532 Urea, 1-(4-methoxy-1-naphthylmethyl)- CAS No. 102613-42-3

Urea, 1-(4-methoxy-1-naphthylmethyl)-

Cat. No. B019532
M. Wt: 230.26 g/mol
InChI Key: HOTQCDOWCCRBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-(4-methoxy-1-naphthylmethyl)- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MNMU and is a derivative of urea. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

MNMU is a fluorescent probe that binds to proteins and nucleic acids. Its mechanism of action involves the formation of a covalent bond between the aldehyde group of MNMU and the amino groups of proteins and nucleic acids. This covalent bond results in the formation of a stable adduct that emits fluorescence upon excitation. The fluorescence emission of MNMU is highly sensitive to changes in the microenvironment, such as pH, temperature, and ionic strength, making it a valuable tool for studying biological processes.

Biochemical And Physiological Effects

MNMU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases and kinases. MNMU has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, MNMU has been shown to modulate the activity of ion channels, providing insights into the mechanisms of ion channel regulation.

Advantages And Limitations For Lab Experiments

MNMU has several advantages for lab experiments. It is easy to synthesize, has high purity, and is readily available. MNMU is also highly sensitive to changes in the microenvironment, making it a valuable tool for studying biological processes. However, MNMU has some limitations. It is not suitable for in vivo studies due to its low membrane permeability. Moreover, MNMU has a short half-life, making it unsuitable for long-term studies.

Future Directions

MNMU has several potential future directions in scientific research. It can be used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development. MNMU can also be used to study the mechanisms of ion channel regulation, providing insights into the development of novel ion channel modulators. Moreover, MNMU can be used to study the mechanisms of apoptosis, providing insights into the development of novel anticancer agents.
Conclusion
MNMU is a valuable tool for scientific research. Its simple synthesis method, high purity, and sensitivity to changes in the microenvironment make it a valuable tool for studying biological processes. MNMU has been extensively used in biochemistry and pharmacology and has several potential future directions in scientific research. Its advantages and limitations should be considered when designing experiments, and it should be used with caution in in vivo studies.

Synthesis Methods

MNMU can be synthesized using a simple method that involves the reaction of 4-methoxy-1-naphthaldehyde with urea in the presence of a catalyst. The reaction yields MNMU as a white powder with a purity of over 95%. The synthesis method is simple and efficient, making MNMU readily available for scientific research.

Scientific Research Applications

MNMU has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids. MNMU has also been used to study the enzymatic activity of various enzymes, including proteases, kinases, and phosphatases. Moreover, MNMU has been used to study the interaction of drugs with their targets, providing valuable insights into drug discovery and development.

properties

CAS RN

102613-42-3

Product Name

Urea, 1-(4-methoxy-1-naphthylmethyl)-

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-3-methylurea

InChI

InChI=1S/C13H14N2O2/c1-14-13(16)15-11-7-8-12(17-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3,(H2,14,15,16)

InChI Key

HOTQCDOWCCRBHP-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC

Canonical SMILES

CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC

Other CAS RN

102613-42-3

synonyms

1-(4-Methoxy-1-naphthyl)-3-methylurea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.